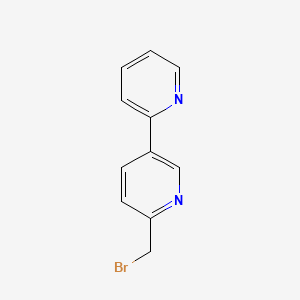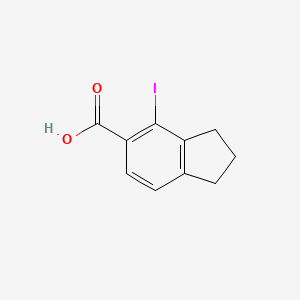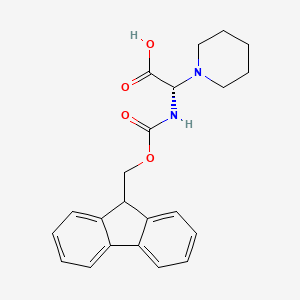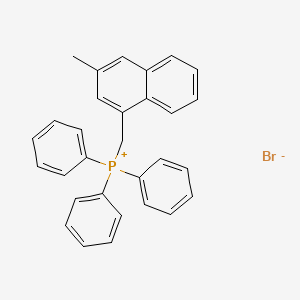![molecular formula C20H39Na2O7P B13139578 disodium;[(2R)-3-heptadecanoyloxy-2-hydroxypropyl] phosphate](/img/structure/B13139578.png)
disodium;[(2R)-3-heptadecanoyloxy-2-hydroxypropyl] phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium;[(2R)-3-heptadecanoyloxy-2-hydroxypropyl] phosphate is a chemical compound that belongs to the class of organophosphates It is characterized by the presence of a phosphate group attached to a hydroxypropyl chain, which is further esterified with heptadecanoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of disodium;[(2R)-3-heptadecanoyloxy-2-hydroxypropyl] phosphate typically involves the esterification of heptadecanoic acid with a hydroxypropyl phosphate precursor. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include heptadecanoic acid, hydroxypropyl phosphate, and a suitable catalyst to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a stable form suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Disodium;[(2R)-3-heptadecanoyloxy-2-hydroxypropyl] phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the phosphate group or the hydroxypropyl chain.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized phosphates, while reduction can produce reduced derivatives with modified functional groups.
Applications De Recherche Scientifique
Disodium;[(2R)-3-heptadecanoyloxy-2-hydroxypropyl] phosphate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphate compounds.
Biology: Investigated for its potential role in cellular signaling pathways and as a tool for studying phosphate metabolism.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent and in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of disodium;[(2R)-3-heptadecanoyloxy-2-hydroxypropyl] phosphate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors involved in phosphate metabolism, modulating their activity and influencing cellular processes. The hydroxypropyl chain and heptadecanoic acid moiety contribute to its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Disodium;[(2R)-3-palmitoyloxy-2-hydroxypropyl] phosphate: Similar structure with a palmitoyl group instead of a heptadecanoyl group.
Disodium;[(2R)-3-stearoyloxy-2-hydroxypropyl] phosphate: Contains a stearoyl group, differing in the length of the fatty acid chain.
Uniqueness
Disodium;[(2R)-3-heptadecanoyloxy-2-hydroxypropyl] phosphate is unique due to its specific fatty acid chain length, which can influence its physical and chemical properties, as well as its biological activity. The heptadecanoic acid moiety provides distinct characteristics compared to other similar compounds, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C20H39Na2O7P |
|---|---|
Poids moléculaire |
468.5 g/mol |
Nom IUPAC |
disodium;[(2R)-3-heptadecanoyloxy-2-hydroxypropyl] phosphate |
InChI |
InChI=1S/C20H41O7P.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(22)26-17-19(21)18-27-28(23,24)25;;/h19,21H,2-18H2,1H3,(H2,23,24,25);;/q;2*+1/p-2/t19-;;/m1../s1 |
Clé InChI |
LGXQWPKTTPPJES-JQDLGSOUSA-L |
SMILES isomérique |
CCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])[O-])O.[Na+].[Na+] |
SMILES canonique |
CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])[O-])O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-Aminophenyl)furo[2,3-B]quinoxaline-3-carboxamide](/img/structure/B13139498.png)
![Phenyl[4-(trifluoromethyl)phenyl] sulfoxide](/img/structure/B13139500.png)





phosphanium bromide](/img/structure/B13139527.png)
![11-Bromo-22-butoxy-7,18-bis(2-ethylhexyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B13139530.png)


![Benzenesulfonamide,N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitro-](/img/structure/B13139543.png)

